

Mitigating corrosion issues caused by ammonium bisulfate in equipment

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Compound of Interest

Compound Name: Ammonium bisulfate

Cat. No.: B147832

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Technical Support Center: Mitigating Ammonium Bisulfate Corrosion

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating corrosion issues caused by **ammonium bisulfate** (ABS) in experimental and process equipment.

Frequently Asked Questions (FAQs)

Q1: What is **ammonium bisulfate** (ABS) and why is it a concern in our equipment?

Ammonium bisulfate (NH_4HSO_4) is a sticky, acidic compound that can form in various industrial and experimental processes.^{[1][2]} It typically results from the reaction of ammonia (NH_3) with sulfur trioxide (SO_3) in the presence of water vapor.^{[2][3]} The primary concern is its highly corrosive nature, especially towards carbon steel and other common equipment materials.^{[4][5]} Furthermore, due to its sticky consistency, it can cause fouling and plugging of equipment, leading to reduced efficiency and potential shutdowns.^{[6][7]}

Q2: Under what conditions does **ammonium bisulfate** form?

Ammonium bisulfate formation is highly dependent on temperature and the concentration of reactants. It typically forms in a temperature range of approximately 190°C to 240°C (374°F to

464°F).[8] Below its melting point of 147°C (297°F), it exists as a solid, but it is in its molten, sticky state in the temperature range where it often causes the most significant problems.[6][9] The formation temperature increases with higher concentrations of ammonia and sulfur trioxide.[6]

Q3: What are the typical signs of **ammonium bisulfate** corrosion?

Common indicators of ABS corrosion include:

- Uniform corrosion: A general loss of material on surfaces exposed to ABS.
- Localized corrosion: Pitting and accelerated corrosion at points of high velocity or turbulence, such as pipe elbows and welds.[4]
- Fouling and plugging: Accumulation of a sticky, yellowish or brownish deposit on surfaces, which can restrict flow and heat transfer.[1][7]
- Under-deposit corrosion: Severe localized corrosion occurring beneath ABS deposits.[10]

Q4: What materials are resistant to **ammonium bisulfate** corrosion?

Material selection is a critical step in mitigating ABS corrosion. While carbon steel is highly susceptible, several other materials offer better resistance:

- Stainless Steels (300 series): Offer improved resistance compared to carbon steel.[4]
- Duplex Stainless Steels: Provide good resistance but can be susceptible to sulfide stress cracking under certain conditions.[4]
- Nickel-based Alloys (e.g., Alloy 800, Hastelloy C-276): Generally exhibit excellent resistance to ABS corrosion.[10][11][12]
- Ceramic Coatings: Can be applied to less resistant materials to provide a protective barrier.
[8]

The choice of material will depend on the specific operating conditions, including temperature, concentration of corrosive species, and mechanical stress.

Troubleshooting Guides

Issue 1: Unexpectedly high corrosion rates in a reactor effluent line.

Possible Cause: Formation and deposition of **ammonium bisulfate** due to favorable temperature and reactant concentrations.

Troubleshooting Steps:

- **Verify Operating Temperature:** Check if the temperature in the affected section falls within the ABS formation and deposition range (typically 190°C to 240°C).
- **Analyze Feed Composition:** Determine the concentration of nitrogen and sulfur compounds in your process stream. Higher concentrations can lead to increased ABS formation.
- **Inspect for Deposits:** If possible, visually inspect the equipment for sticky, yellowish-brown deposits characteristic of ABS.
- **Implement Water Washing:** Injecting water upstream of the condensation point can dissolve ABS salts and prevent their deposition.^[10] The wash water rate needs to be carefully controlled to avoid erosion-corrosion.^[13]
- **Consider pH Control:** In aqueous environments, the pH can influence the corrosivity. Neutralizing amines can be used to adjust the pH and mitigate corrosion.^[14]

Issue 2: Frequent plugging and reduced heat transfer in a heat exchanger.

Possible Cause: Fouling by sticky **ammonium bisulfate** deposits.

Troubleshooting Steps:

- **Monitor Temperature Profile:** Analyze the temperature gradient across the heat exchanger. Deposition is most likely to occur where the surface temperature drops into the ABS condensation range.

- Increase Soot Blowing/Cleaning Frequency: For equipment with cleaning mechanisms like soot blowers, increasing the frequency and pressure of cleaning cycles can help remove deposits.[15]
- Implement In-Service Water Washing: Where feasible, periodic water washing can dissolve and remove ABS deposits.[15]
- Evaluate "Heat Cleaning": In some systems, it may be possible to temporarily increase the temperature of the equipment to decompose the ABS deposits (above 350°C).[15] This should be done with caution to avoid damaging the equipment.
- Upgrade Materials: If fouling and subsequent corrosion are persistent, consider upgrading the heat exchanger tubes or plates to a more resistant material.[15]

Data Presentation

Table 1: Corrosion Resistance of Various Materials to **Ammonium Bisulfate**

Material	General Corrosion Resistance	Typical Applications	Notes
Carbon Steel	Poor	General piping (with caution)	Susceptible to high corrosion rates, especially at high velocities.[4]
300 Series Stainless Steel	Moderate	Heat exchanger tubes, piping	Offers better resistance than carbon steel.[4]
Duplex Stainless Steel	Good	High-pressure applications	May be prone to sulfide stress cracking.[4]
Alloy 20	Very Good	Pumps, valves, fittings	Good resistance in acidic environments. [11][12]
Hastelloy C-276	Excellent	Critical components, high-temperature service	High resistance to a wide range of corrosive media.[11][12]
Titanium	Good to Excellent	Specific applications	Resistance can vary with process conditions.
Ceramic Coatings	Excellent	Protective linings	Can be applied to less resistant base metals. [8]

Table 2: Influence of Operating Parameters on ABS Formation and Corrosion

Parameter	Effect on ABS Formation & Corrosion	Mitigation Strategy
Temperature	Formation is favored between 190°C and 240°C. Corrosion is aggressive in this range.[8]	Maintain temperatures above the ABS dew point.
Ammonia (NH ₃) Slip	Higher concentrations increase the ABS formation temperature and rate.[6]	Optimize processes to minimize unreacted ammonia.
Sulfur Trioxide (SO ₃) Concentration	Higher concentrations increase the ABS formation temperature and rate.[6]	Use lower sulfur feedstocks if possible.
Fluid Velocity	High velocity can accelerate erosion-corrosion, especially on carbon steel.[4]	Design piping to maintain moderate flow velocities.
Water Content	Water is necessary for the corrosive aqueous phase to form.	Controlled water washing can dissolve and remove ABS.[10]

Experimental Protocols

Protocol 1: Gravimetric Corrosion Testing of Material Coupons

Objective: To determine the corrosion rate of different materials when exposed to a simulated **ammonium bisulfate** environment.

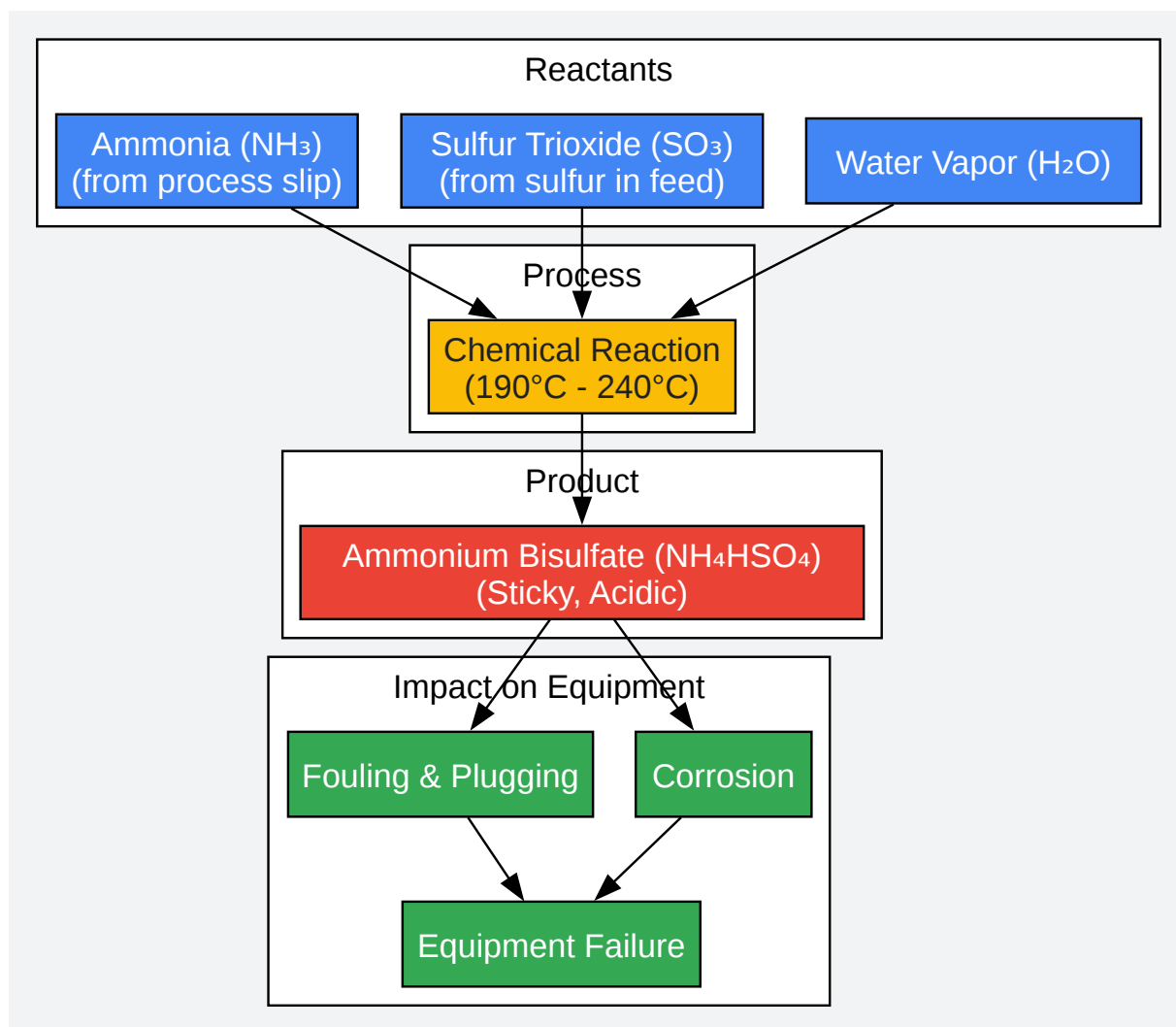
Methodology:

- Coupon Preparation:
 - Prepare and pre-weigh material coupons of known surface area according to ASTM G1 standards.
 - Clean and degrease the coupons thoroughly.

- Test Environment Simulation:
 - Prepare a solution that simulates the process environment, containing **ammonium bisulfate** at a concentration relevant to the experimental conditions.
 - The test can be conducted in an autoclave or a sealed reaction vessel to control temperature and pressure.
- Exposure:
 - Suspend the coupons in the test solution, ensuring they are fully immersed and electrically isolated from each other.
 - Maintain the desired temperature and pressure for a predetermined duration (e.g., 24, 48, or 72 hours).
- Post-Exposure Analysis:
 - Carefully remove the coupons from the solution.
 - Clean the coupons according to ASTM G1 procedures to remove corrosion products.
 - Dry and re-weigh the coupons.
- Corrosion Rate Calculation:
 - Calculate the weight loss and determine the corrosion rate in mils per year (mpy) or millimeters per year (mm/y) using the following formula: $\text{Corrosion Rate} = (K \times W) / (A \times T \times D)$ Where:
 - K = a constant (e.g., 3.45×10^6 for mpy)
 - W = weight loss in grams
 - A = surface area in cm^2
 - T = exposure time in hours

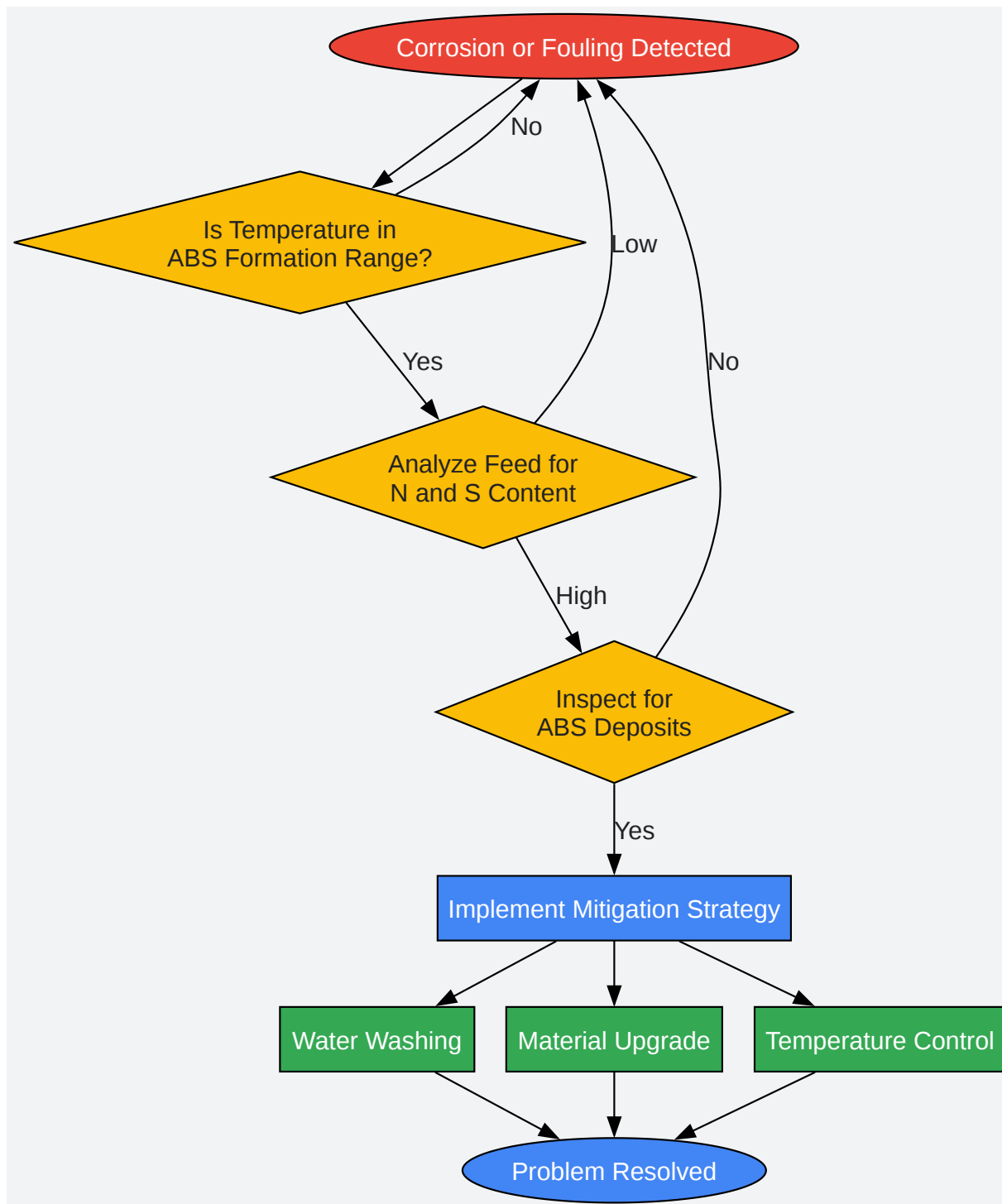
- D = density of the material in g/cm³

Visualizations



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Caption: Chemical pathway of **ammonium bisulfate** formation and its impact on equipment.



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